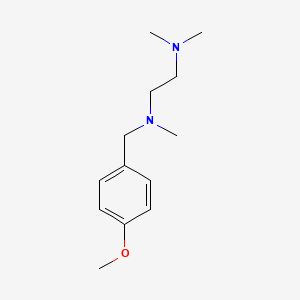
N-(4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as Methyl-Proamine (MPA), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
MPA has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and virology. In cancer research, MPA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, MPA has been found to enhance the release of neurotransmitters and improve cognitive function. In virology, MPA has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
Mechanism of Action
The mechanism of action of MPA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, MPA has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p21, a protein that regulates cell cycle progression. In neurons, MPA has been found to increase the release of acetylcholine and dopamine, two neurotransmitters that play important roles in cognitive function and reward processing.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, MPA has been found to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurons, MPA has been shown to enhance neurotransmitter release and improve cognitive function. In virology, MPA has been found to inhibit viral replication, leading to a decrease in viral load.
Advantages and Limitations for Lab Experiments
The advantages of using MPA in lab experiments include its high purity, good stability, and potential applications in various research fields. However, MPA also has some limitations, including its high cost and potential toxicity at high concentrations. Therefore, careful optimization of the concentration and duration of MPA treatment is necessary to ensure accurate and reproducible results.
Future Directions
For research on MPA include further elucidation of its mechanism of action and exploration of its potential applications in other research fields.
Synthesis Methods
The synthesis of MPA involves the reaction of 4-methoxybenzaldehyde with N,N-dimethyl-1,2-ethanediamine in the presence of a reducing agent. The resulting product is then treated with methyl iodide to obtain MPA. This synthesis method has been optimized to obtain high yields of MPA with good purity.
properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14(2)9-10-15(3)11-12-5-7-13(16-4)8-6-12/h5-8H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLLSVTVGJFFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)
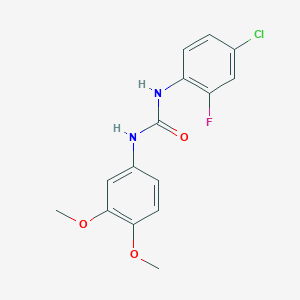
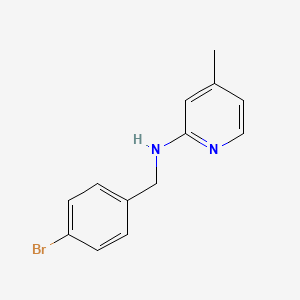
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
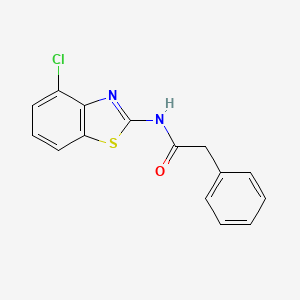
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)


![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)

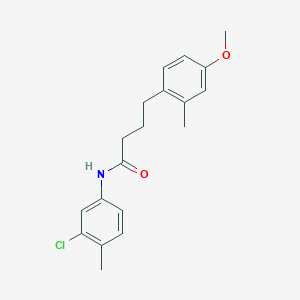
![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)